Galectin-3 Antagonism: TetraLacNAc Requires ~167-Fold Lower Concentration Than Monomeric LacNAc to Achieve Comparable Inhibition
In a galectin-3-coated bead assay measuring retention of glycosylated human IFNγ, TetraLacNAc at 30 µM achieved comparable antagonist efficacy to monomeric N‑acetyllactosamine (LacNAc) used at 5,000 µM (5 mM), corresponding to an approximately 167‑fold lower working concentration for the tetravalent compound [1]. The monomeric LacNAc concentration required for partial inhibition reflects the low intrinsic affinity of a single LacNAc unit for galectin‑3, while TetraLacNAc’s potency at 30 µM is consistent with a multivalent binding enhancement. The assay used recombinant galectin‑3‑coated beads incubated with glycosylated IFNγ produced in CHO cells, with cytokine retention quantified by ELISA [1].
| Evidence Dimension | Effective antagonist concentration for galectin‑3 binding inhibition |
|---|---|
| Target Compound Data | TetraLacNAc: 30 µM |
| Comparator Or Baseline | Monomeric LacNAc: 5,000 µM (5 mM) |
| Quantified Difference | Approximately 167‑fold lower concentration |
| Conditions | Galectin‑3‑coated bead assay; glycosylated human IFNγ as ligand; ELISA readout; control isotype antibody (10 µg/mL) and GM‑CT‑01 (100 µg/mL) included |
Why This Matters
This demonstrates that TetraLacNAc achieves functional galectin‑3 blockade at a concentration two orders of magnitude lower than monomeric LacNAc, directly reducing the amount of compound required for in vitro experiments and enabling more physiologically relevant dosing.
- [1] Sanchez-Ruderisch H, et al. Tumor suppressor p53 steals the show: Galectin‑3 dependent upregulation of IFNγ‑induced genes. Nature Communications. Supplementary Figure 1. 2017. DOI: 10.1038/s41467-017-00925-6. View Source
